molecular formula C13H17BN2O2 B2692400 Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester CAS No. 2379560-85-5

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester

Cat. No.: B2692400
CAS No.: 2379560-85-5
M. Wt: 244.1
InChI Key: FKOPUHQSSHXQQU-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Boronic esters, including pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester, are often used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In the context of suzuki-miyaura coupling reactions, boronic esters like this compound are known to participate in transmetalation . In this process, the boronic ester transfers an organic group to a metal, such as palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds . Therefore, it can be inferred that this compound could potentially influence a wide range of biochemical pathways through its role in the synthesis of various organic compounds.

Pharmacokinetics

It is known that boronic esters, including this compound, are susceptible to hydrolysis . This property could potentially influence the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

As a participant in suzuki-miyaura coupling reactions, this compound plays a crucial role in the formation of carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, including this compound, is known to be strongly influenced by pH . Therefore, the compound’s action, efficacy, and stability can potentially be affected by the pH of its environment. Additionally, the compound’s safety data sheet recommends ensuring adequate ventilation and avoiding dust formation, indicating that these factors can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester typically involves the borylation of pyrazolo[1,5-a]pyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Protodeboronation: Reagents include acids like hydrochloric acid (HCl) or catalysts such as palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

Chemistry

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

In biological research, this compound is used to synthesize bioactive molecules that can act as inhibitors or modulators of specific enzymes and receptors. Its derivatives have shown potential in the development of drugs for various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of durable and efficient materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester is unique due to its specific structure, which allows for selective functionalization and reactivity in cross-coupling reactions. Its stability and ease of handling make it a preferred choice for synthesizing complex molecules compared to other boronic esters .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11(9-10)5-7-15-16/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOPUHQSSHXQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379560-85-5
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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